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Compound of Interest

N-cyclopropyltetrahydrofuran-3-
Compound Name:
amine

Cat. No.: B11756083

Get Quote

Part 1: Executive Summary & Strategic Rationale

N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) represents a high-value
building block for medicinal chemistry libraries, offering a distinct advantage over traditional
aliphatic amines.[1] Its structural integration of a tetrahydrofuran (THF) core with a cyclopropyl

substituent addresses two critical parameters in modern drug design: Fsp? character and
metabolic stability.

However, its deployment in parallel synthesis is non-trivial.[2] The secondary amine is sterically
encumbered by the cyclopropyl group (branching at the

-position), and the THF ring introduces polarity that can complicate standard liquid-liquid
extractions. This guide provides optimized protocols to overcome these synthetic hurdles,
ensuring high success rates in amide coupling, SNAr, and Buchwald-Hartwig aminations.[2]

Key Physicochemical Profile[1][2]
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Parameter Value | Description Impact on Protocol

CAS Number 1342221-69-5 Verification of identity.[1]

Volatility Risk: Free base may
MW 127.18 g/mol be lost during high-vac
evaporation.[1]

Lower basicity than isopropyl
pKa (est) ~8.5-9.0 analogues due to cyclopropyl
s-character.[1]

High water solubility; requires
LogP ~0.5 (est) careful extraction or SCX

purification.

_ Requires activated esters
) High (Secondary +
Sterics (HOAUHATU) or T3P for
Cyclopropyl) )
amides.

Strategic Application in SAR[1][2]
o Metabolic Blocking: The cyclopropyl group is a proven bioisostere for isopropyl or ethyl

groups, often blocking CYP450-mediated dealkylation.

o Conformational Locking: The cyclopropyl ring restricts the conformational freedom of the N-
substituent, potentially locking the molecule into a bioactive conformation.

» Solubility: The THF oxygen acts as a hydrogen bond acceptor, improving aqueous solubility
compared to carbocyclic analogues (e.g., cyclopentyl).[2]

Part 2: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Sterically
Hindered Systems)

Standard HATU protocols often fail to drive reactions to completion with cyclopropyl amines
due to steric clash.[1] The use of T3P (Propylphosphonic anhydride) is superior here due to low
epimerization risk and high driving force.
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Reagents:

Carboxylic Acid (0.1 mmol)

N-cyclopropyltetrahydrofuran-3-amine (1.5 equiv)[1]

T3P (50% in EtOAC/DMF, 2.0 equiv)[2]

Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

Solvent: EtOAc or DMF (if acid is insoluble)

Workflow:

Dissolution: Dissolve the carboxylic acid in EtOAc (500 pL).

» Base Addition: Add Pyridine (25 pL). Note: Pyridine often outperforms DIPEA with T3P by
acting as a nucleophilic catalyst.[1]

e Amine Addition: Add N-cyclopropyltetrahydrofuran-3-amine (19 mg, 0.15 mmol).
e Activation: Add T3P solution (approx. 120 pL of 50% w/w).
e Incubation: Seal and shake at 40°C for 16 hours.

o Expert Tip: If the acid is particularly hindered, increase temp to 60°C. T3P is thermally
stable.[2]

o Workup (Liquid-Liquid):
o Add 500 pL 10% citric acid (aq). Shake vigorously.
o Separate organic layer.[3]
o Wash with 500 pL sat. NaHCO:s.

o Dry (Na2S0a4) and concentrate.
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Protocol B: SNAr Displacement on Heterocycles

The nucleophilicity of this amine is attenuated. Standard DIPEA/NMP conditions may result in
sluggish kinetics. We utilize a Fluoride-mediated approach for difficult substrates (e.g.,
chloropyridines).[2]

Reagents:

Heteroaryl Chloride (0.1 mmol)

N-cyclopropyltetrahydrofuran-3-amine (1.2 equiv)[1]

KF (Potassium Fluoride) (3.0 equiv) or Cs2C0Os3

Solvent: DMSO (anhydrous)

Workflow:

e Preparation: Dispense Heteroaryl Chloride (0.1 mmol) into a reaction vial.

e Reagent Mix: Add KF (18 mg) and the amine (16 mg) in DMSO (600 pL).

e Reaction: Heat to 100°C for 12 hours.

o Mechanistic Insight: KF assists in stabilizing the Meisenheimer complex and can form
highly reactive heteroaryl fluorides in situ from chlorides.

 Purification (SCX Catch-and-Release):

[e]

Dilute reaction with MeOH (1 mL).

o

Load onto pre-conditioned SCX-2 cartridge.[1]

[¢]

Wash with MeOH (3 x 2 mL) to remove DMSO and non-basic impurities.

[¢]

Elute product with 2M NHs in MeOH.

Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)
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For unactivated aryl halides, Palladium catalysis is required.[1] The choice of ligand is critical;
RuPhos or BrettPhos are required to accommodate the steric bulk of the secondary cyclopropyl
amine.

Reagents:

Aryl Bromide/Chloride (0.1 mmol)

N-cyclopropyltetrahydrofuran-3-amine (1.2 equiv)[1]

Catalyst: Pd(OACc)z (5 mol%) + RuPhos (10 mol%) OR Pd-RuPhos G4 Precatalyst[1]

Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)[1]

Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Workflow:

Inert Atmosphere: Perform all steps under N2 or Argon in a glovebox or using a capping
system.

o Solids: Weigh Aryl Halide, Base, and Precatalyst into the vial.

e Liquids: Add amine and Dioxane (500 pL).

» Reaction: Heat to 80°C for 4-12 hours.

« Filtering: Filter through a celite/silica plug to remove Pd black before LCMS analysis.

Part 3: Decision Logic & Visualization[1][2]

The following diagram illustrates the decision matrix for selecting the optimal synthetic route
based on the electrophile partner.
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Start: N-Cyclopropyltetrahydrofuran-3-amine

Select Electrophile Partner

VAN

Carboxylic Acid Aryl Halide

/Standard \
Protocol A: T3P Coupling Activated?
(High Steric Tolerance)

(e.g., ortho-NO2, Pyrimidine)
Protocol B: SNAr

Yes (Electron Deficient) \No (Electron Neutral/Rich)

Protocol C: Buchwald-Hartwig

(KF/DMSO, 100°C) (Pd-RuPhos, NaOtBu)

Click to download full resolution via product page

Caption: Decision tree for coupling N-cyclopropyltetrahydrofuran-3-amine based on
electrophile reactivity.

Part 4: Quality Control & Handling[1][2][3]
Volatility Warning

The free base of N-cyclopropyltetrahydrofuran-3-amine (MW ~127) is moderately volatile.[1]
» Storage: Store as the HCI salt if possible. If liquid free base is used, keep at 4°C.[2]

» Evaporation: When concentrating reaction mixtures containing the unreacted amine, do not
apply high vacuum (< 5 mbar) for extended periods unless the amine is intended to be
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removed.

LCMS Analysis

« lonization: The tertiary amine products typically ionize well in ESI+ mode.

» Chromatography: Due to the polar THF ring, products may elute earlier than expected on
C18 columns compared to cyclohexyl analogues.[2] Use a low pH modifier (Formic acid) to
ensure protonation and retention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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